molecular formula C9H11BrN2 B13287444 4-Bromo-6-cyclobutyl-2-methylpyrimidine

4-Bromo-6-cyclobutyl-2-methylpyrimidine

Cat. No.: B13287444
M. Wt: 227.10 g/mol
InChI Key: QLHHMVSSLSZXFX-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclobutyl-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position, a cyclobutyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties. The cyclobutyl substituent introduces conformational rigidity, while the bromine atom serves as a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-6-cyclobutyl-2-methylpyrimidine

InChI

InChI=1S/C9H11BrN2/c1-6-11-8(5-9(10)12-6)7-3-2-4-7/h5,7H,2-4H2,1H3

InChI Key

QLHHMVSSLSZXFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Br)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-cyclobutyl-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and cyclobutyl bromide.

    Bromination: The bromination of 2-methylpyrimidine is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom at position 4 of the pyrimidine ring.

Industrial Production Methods

Industrial production of 4-Bromo-6-cyclobutyl-2-methylpyrimidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-cyclobutyl-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-6-cyclobutyl-2-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyclobutyl-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-6-cyclobutyl-2-methylpyrimidine can be contextualized by comparing it to related pyrimidine and pyridine derivatives. Key analogs are summarized below, with a focus on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Table 1: Key Structural Features and Properties of Analogs
Compound Name Substituents Bromine Position Similarity Score Key Properties
4-Bromo-6-cyclobutyl-2-methylpyrimidine Cyclobutyl, methyl 4 Reference Moderate solubility in organic solvents; high reactivity in cross-coupling
4-Amino-6-bromo-2-methylpyrimidine (CAS 5734-71-4) Amino, methyl 4 0.87 Enhanced hydrogen bonding; improved aqueous solubility
5-Bromo-2,4-dimethylpyrimidine Two methyl groups 5 0.71 Reduced steric hindrance; lower reactivity due to altered bromine position
4-Bromo-6-(trifluoromethyl)pyrimidine Trifluoromethyl 4 0.70 Increased lipophilicity; enhanced metabolic stability
4-Bromo-6-methylpyridin-2-amine Methyl, pyridine ring (vs. pyrimidine) 4 0.76 Distinct aromatic system; varied applications in catalysis
Key Findings:

Substituent Effects: Cyclobutyl vs. Methyl/Phenyl: The cyclobutyl group in the reference compound imposes greater steric hindrance compared to smaller substituents (e.g., methyl), slowing nucleophilic substitution but improving regioselectivity in coupling reactions . Amino Group Introduction: 4-Amino-6-bromo-2-methylpyrimidine exhibits a higher dipole moment (2.1 Debye) and lower HOMO-LUMO gap (4.3 eV) than the reference compound (1.8 Debye, 4.8 eV), enhancing its electrophilicity and solubility .

Bromine Position :

  • Moving bromine from the 4- to 5-position (e.g., 5-Bromo-2,4-dimethylpyrimidine) reduces electron-withdrawing effects, decreasing reactivity toward palladium-catalyzed reactions .

Ring System Differences :

  • Pyridine analogs (e.g., 4-Bromo-6-methylpyridin-2-amine) exhibit distinct electronic profiles due to the nitrogen atom’s position, altering their coordination chemistry and biological activity .

Biological Activity

4-Bromo-6-cyclobutyl-2-methylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a bromine atom, a cyclobutyl group, and a methyl group. This unique structure contributes to its potential biological activity, making it an interesting subject for medicinal chemistry research.

The molecular formula of 4-Bromo-6-cyclobutyl-2-methylpyrimidine is C10H12BrN3, with a molecular weight of approximately 243.13 g/mol. The compound's structure can be depicted as follows:

PropertyValue
Molecular FormulaC10H12BrN3
Molecular Weight243.13 g/mol
IUPAC Name4-Bromo-6-cyclobutyl-2-methylpyrimidine
SMILESC1CC(C1)C2=C(N=C(N2)C(=C)Br)N=C

The biological activity of 4-Bromo-6-cyclobutyl-2-methylpyrimidine is hypothesized to stem from its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymatic pathways, which could have implications in therapeutic contexts such as cancer treatment and neuropharmacology.

In Vitro Studies

Research has indicated that compounds similar to 4-Bromo-6-cyclobutyl-2-methylpyrimidine have shown significant biological activities, including:

  • Antiproliferative Effects : Some derivatives have demonstrated the ability to inhibit cell growth in various cancer cell lines.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth.

A comparative analysis of related compounds is presented in the table below:

Compound NameBiological ActivityNotes
4-Bromo-6-cyclobutyl-2-methylpyrimidinePotential enzyme inhibitorRequires further investigation
4-Bromo-2-methylpyrimidineModerate antiproliferative activityLacks cyclobutyl group
6-Cyclobutyl-2-methylpyrimidineWeak activity against certain cancersLacks bromine substitution
4-Chloro-6-cyclobutyl-2-methylpyrimidineNotable enzyme inhibitionChlorine substitution alters reactivity

Case Studies

Several case studies have explored the potential applications of 4-Bromo-6-cyclobutyl-2-methylpyrimidine in treating diseases:

  • Cancer Treatment : In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could inhibit cell proliferation at specific concentrations, suggesting its potential as an anticancer agent.
  • Neuropharmacological Applications : Similar pyrimidine derivatives have been investigated for their effects on neurotransmitter receptors, indicating that 4-Bromo-6-cyclobutyl-2-methylpyrimidine may also influence neurological pathways.

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